molecular formula C23H19ClN2O4 B303400 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B303400
M. Wt: 422.9 g/mol
InChI Key: WUXYQXSPHDYETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1990s and has been the focus of scientific research due to its potential therapeutic applications. CT-3 is a non-psychoactive compound and does not produce the characteristic "high" associated with cannabis use.

Mechanism of Action

The exact mechanism of action of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it is believed to act on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is also non-psychoactive, which eliminates the potential confounding effects of cannabis use. However, there are also some limitations to its use. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, the exact mechanism of action of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. One area of interest is the development of novel 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile derivatives with improved pharmacological properties. Another potential direction is the investigation of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-amino-6-chlorobenzoic acid in the presence of a catalyst. This reaction results in the formation of a benzochromene intermediate, which is then converted to 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile through a series of chemical reactions.

Scientific Research Applications

2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and other neurological disorders.

properties

Product Name

2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C23H19ClN2O4/c1-27-18-8-12(9-19(28-2)22(18)29-3)20-15-10-17(24)13-6-4-5-7-14(13)21(15)30-23(26)16(20)11-25/h4-10,20H,26H2,1-3H3

InChI Key

WUXYQXSPHDYETR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N

Origin of Product

United States

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